N-(2-ethylphenyl)-4-methylbenzamide
Description
BenchChem offers high-quality N-(2-ethylphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-13-6-4-5-7-15(13)17-16(18)14-10-8-12(2)9-11-14/h4-11H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRBVHVZVDXCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-ethylphenyl)-4-methylbenzamide
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(2-ethylphenyl)-4-methylbenzamide, a compound of interest for researchers and professionals in drug development. The content is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis and purification.
Introduction and Strategic Approach
N-(2-ethylphenyl)-4-methylbenzamide is an aromatic amide with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a substituted benzamide core, makes it a valuable scaffold for further chemical modifications. The synthesis strategy outlined in this guide focuses on a classic and robust method: the acylation of an amine.[2][3]
The chosen pathway involves the reaction of 2-ethylaniline with 4-methylbenzoyl chloride. This approach is favored due to the high reactivity of acyl chlorides, which allows for a rapid and high-yielding reaction under mild conditions.[3] The overall transformation is a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[3]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of N-(2-ethylphenyl)-4-methylbenzamide is achieved through the nucleophilic attack of the primary amine, 2-ethylaniline, on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Reaction Scheme:
Caption: Overall reaction for the synthesis of N-(2-ethylphenyl)-4-methylbenzamide.
The lone pair of electrons on the nitrogen atom of 2-ethylaniline acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, then deprotonates the nitrogen, yielding the final amide product and the hydrochloride salt of the base.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(2-ethylphenyl)-4-methylbenzamide.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Ethylaniline | 578-54-1 | C₈H₁₁N | 121.18 |
| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO | 154.59 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Synthesis Procedure
The following procedure is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethylaniline (1.21 g, 10 mmol) in 30 mL of dichloromethane (DCM).
-
Addition of Base: Add pyridine (0.87 g, 0.9 mL, 11 mmol) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.55 g, 10 mmol) in 10 mL of DCM and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the stirring solution of 2-ethylaniline and pyridine over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure N-(2-ethylphenyl)-4-methylbenzamide as a solid.
-
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of N-(2-ethylphenyl)-4-methylbenzamide.
Characterization
The identity and purity of the synthesized N-(2-ethylphenyl)-4-methylbenzamide should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates a high degree of purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, and the methyl group protons, with appropriate integrations and splitting patterns. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic amide carbonyl signal around 165-170 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching of the amide, and a band around 3300 cm⁻¹ for the N-H stretch. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₇NO, MW = 239.31 g/mol ). |
Safety Considerations
-
2-Ethylaniline: Toxic and should be handled in a well-ventilated fume hood.[4][5] Avoid contact with skin and eyes.
-
4-Methylbenzoyl chloride: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Pyridine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of N-(2-ethylphenyl)-4-methylbenzamide via the acylation of 2-ethylaniline with 4-methylbenzoyl chloride is a robust and efficient method suitable for laboratory-scale production. The protocol provided in this guide, based on established chemical principles, offers a clear pathway to obtaining the target compound in high purity. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Shimizu, S., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 744-751. Retrieved from [Link]
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Capello, C., et al. (2007). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 12(7), 1415-1423. Retrieved from [Link]
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Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Advent Chembio. (n.d.). 4-Methylbenzoyl Chloride 98% for Chemical Synthesis. Retrieved from [Link]
-
Chegg.com. (2019, March 26). Solved Design a synthesis of 4 -methylbenzoyl chloride from. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. Retrieved from [Link]
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Farmacia Journal. (2015). ADVANCES IN RESEARCH OF NEW 2-((4-ETHYLPHENOXY)METHYL)- N-(ARYLCARBAMOTHIOYL)BENZAMIDES. Retrieved from [Link]
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EPA. (2025, October 15). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Ethylphenyl)benzamide. Retrieved from [Link]
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). N-(2-acetylphenyl)-4-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
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Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide. Retrieved from [Link]
-
PubMed. (2000, October 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
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Technical Guide: Spectral Data Analysis of N-(2-ethylphenyl)-4-methylbenzamide
Executive Summary
This technical guide provides a comprehensive spectral analysis of N-(2-ethylphenyl)-4-methylbenzamide (CAS: 259142-36-4 / Analogous structures), a structural model for lipophilic N-arylbenzamides used in drug discovery and agrochemical synthesis. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a robust structural validation protocol.
Compound Identification:
-
IUPAC Name: N-(2-ethylphenyl)-4-methylbenzamide
-
Molecular Formula:
-
Molecular Weight: 239.31 g/mol
-
Key Structural Features:
-Tolyl moiety, Amide linkage, -Ethylphenyl moiety.
Synthesis & Sample Preparation Context
Expertise Insight: Accurate spectral interpretation requires knowledge of the synthetic origin to anticipate impurities. This compound is typically synthesized via Schotten-Baumann condensation or acid chloride coupling.
Synthesis Workflow (Graphviz)
The following diagram outlines the synthesis and potential impurities (unreacted amine/acid) that may appear in spectra.
Figure 1: Synthetic pathway and impurity profile for spectral benchmarking.
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI, 70 eV) or ESI+. Objective: Confirm molecular weight and structural connectivity via fragmentation.
Fragmentation Logic
The mass spectrum of N-arylbenzamides is dominated by
| m/z (approx) | Ion Identity | Structural Significance |
| 239 | Molecular Ion (Parent). Moderate intensity. | |
| 210 | Loss of ethyl group (distinctive for alkyl-anilines). | |
| 119 | Base Peak . 4-Methylbenzoyl cation (Acylium ion). | |
| 91 | Tropylium ion (derived from the tolyl group). | |
| 120/121 | 2-Ethylaniline radical cation (Amine side fragment). |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
Infrared Spectroscopy (IR) Analysis
Methodology: FTIR (ATR or KBr disk). Objective: Validate functional groups (Amide, Aromatic rings).
The spectrum will exhibit the classic "Amide I/II" pattern, but specific attention must be paid to the substitution patterns of the aromatic rings.
| Frequency ( | Assignment | Diagnostic Note |
| 3280 - 3350 | Sharp band (secondary amide). H-bonding may broaden this. | |
| 3030 - 3060 | Weak intensity, above 3000 | |
| 2960, 2930, 2870 | Distinctive Methyl/Ethyl stretches. | |
| 1645 - 1665 | Strongest band. Conjugation with phenyl lowers | |
| 1530 - 1550 | Coupling of N-H bending and C-N stretching. | |
| 810 - 840 | Para-substitution (4-methyl ring). | |
| 750 - 770 | Ortho-substitution (2-ethyl ring). |
Technical Note: The presence of the ortho-ethyl group may cause steric hindrance, potentially disrupting hydrogen bonding networks compared to the para-isomer, leading to a slightly higher frequency Amide I band.
Nuclear Magnetic Resonance (NMR) Analysis
Methodology: 400 MHz or higher.[1][2] Solvent:
NMR Data ( )
The proton spectrum is characterized by two distinct aliphatic systems and two distinct aromatic systems.
| Multiplicity | Integral | Assignment | Coupling ( | |
| 1.25 | Triplet (t) | 3H | Ethyl | |
| 2.41 | Singlet (s) | 3H | Tolyl | - |
| 2.68 | Quartet (q) | 2H | Ethyl | |
| 7.26 | Doublet (d) | 2H | Tolyl Ar-H (meta to CO) | |
| 7.76 | Doublet (d) | 2H | Tolyl Ar-H (ortho to CO) | |
| 7.15 - 7.35 | Multiplet (m) | 3H | 2-Ethylphenyl (H4, H5, H6) | Complex overlap |
| 7.85 | Doublet (d) | 1H | 2-Ethylphenyl (H3, ortho to N) | |
| 7.60 - 8.00 | Broad (br s) | 1H | Amide | Solvent/Conc.[3][4] dependent |
Detailed Interpretation:
-
The Tolyl System: Appears as an
system, often approximating two doublets. The shift at ~7.76 ppm corresponds to protons ortho to the electron-withdrawing carbonyl. -
The 2-Ethylphenyl System: The proton ortho to the amide nitrogen (H3) is significantly deshielded (~7.85 ppm) due to the anisotropic effect of the carbonyl group and the electron-donating resonance of the nitrogen.
-
Steric Effect: The ortho-ethyl group restricts rotation, which may sharpen the NH signal or cause magnetic non-equivalence in the methylene protons at very low temperatures (though likely a standard quartet at RT).
NMR Data ( )
| Carbon Type | Assignment | |
| 14.1 | Ethyl methyl | |
| 21.5 | Tolyl methyl | |
| 24.5 | Ethyl methylene | |
| 125.0 - 130.0 | Aromatic methines (6 signals expected due to asymmetry) | |
| 135.0 - 143.0 | Quaternary aromatic carbons (4 signals: C-N, C-Et, C-CO, C-Me) | |
| 165.8 | Amide Carbonyl |
Integrated Structural Confirmation Protocol
To validate the structure against potential isomers (e.g., N-(4-ethylphenyl)...), follow this logic flow:
-
Check Aliphatic Region (
NMR):-
Does it have a triplet and quartet? (Confirms Ethyl).
-
Does it have a singlet? (Confirms Methyl).
-
-
Check Aromatic Region (
NMR):-
Isomer Differentiation: A para-ethylaniline derivative would show two symmetric
systems. The ortho-ethyl derivative (Target) must show one symmetric system (Tolyl) and one asymmetric/complex system (2-Ethylphenyl). -
Observation: Look for the complex multiplet vs. clean doublets.
-
-
Check Mass Spec:
-
Base peak at m/z 119 confirms the acid side is 4-methylbenzoic acid. If the base peak were m/z 133, the acid side would be ethylbenzoic.
-
Figure 3: Logic gate for distinguishing ortho/para isomers via NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for interpretation of amide IR and NMR patterns).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methylbenzamide (Acid-side fragment reference). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
PubChem. N-(2-Ethylphenyl)benzamide (Structural Analog Data). National Library of Medicine. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for calculating chemical shifts of ortho-substituted benzenes).
Sources
- 1. par.nsf.gov [par.nsf.gov]
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- 3. N-(2-acetylphenyl)-4-methylbenzamide | C16H15NO2 | CID 4645989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 346663-85-2|N-(4-Ethylphenyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
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- 6. Benzamide, 4-methyl- [webbook.nist.gov]
solubility profile of N-(2-ethylphenyl)-4-methylbenzamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of N-(2-ethylphenyl)-4-methylbenzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. N-(2-ethylphenyl)-4-methylbenzamide, a substituted benzamide, presents a molecular structure with both polar and nonpolar characteristics, suggesting a varied solubility profile across different organic solvents. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the physicochemical principles governing solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method, and analyze the expected solubility trends based on solvent properties. This document serves as a foundational resource for formulation development, process chemistry, and preclinical assessment.
Introduction: The Critical Role of Solubility
In the field of drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility is paramount. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and generate unreliable data in preclinical and in vitro screening assays.[1][2]
N-(2-ethylphenyl)-4-methylbenzamide belongs to the benzamide class of compounds, a scaffold present in numerous pharmaceuticals. Its structure, featuring a polar amide linkage capable of hydrogen bonding, flanked by two nonpolar aromatic rings, predicts a complex interaction with various solvents. Understanding its solubility profile is therefore essential for:
-
Formulation Science: Selecting appropriate solvent systems for liquid dosage forms or for crystallization processes.
-
Process Chemistry: Optimizing reaction conditions and purification strategies where the compound is a reactant or product.
-
Pharmacokinetics (ADME): Predicting absorption and distribution characteristics in preclinical models.
This guide provides the theoretical framework and a robust experimental protocol to empower researchers to accurately determine and interpret the solubility of N-(2-ethylphenyl)-4-methylbenzamide.
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic, indicating that substances with similar polarities tend to be miscible.[3][4]
Molecular Structure and Intermolecular Forces
The structure of N-(2-ethylphenyl)-4-methylbenzamide dictates its solubility behavior:
-
Amide Group (-CONH-): This functional group is highly polar and acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).[5][6] This feature promotes solubility in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).
-
Aromatic Rings and Ethyl Group: The 2-ethylphenyl and 4-methylbenzoyl moieties are nonpolar and lipophilic. These regions of the molecule interact favorably with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).[7]
The overall solubility in a given solvent depends on the interplay of these competing characteristics.
The Influence of Solvent Properties
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors and acceptors. They are effective at solvating both the polar amide group and, to a lesser extent, the nonpolar rings.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF): These solvents have a significant dipole moment but lack an O-H or N-H bond, making them poor hydrogen bond donors.[4] They can act as hydrogen bond acceptors, interacting favorably with the N-H group of the amide.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments.[4] They primarily interact through weak van der Waals forces and are expected to be poor solvents for polar compounds but effective for nonpolar ones. The large nonpolar surface area of N-(2-ethylphenyl)-4-methylbenzamide suggests some degree of solubility in these solvents.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard, recommended by regulatory bodies and widely used in industry.[8][9] This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at a controlled temperature and pressure once equilibrium is achieved.[1]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to establish a true thermodynamic equilibrium. This is achieved by ensuring that an excess of the solid compound is present throughout the experiment, allowing the solvent to become fully saturated.[10] The extended incubation period ensures that the dissolution process has reached its endpoint, providing a stable and reproducible measurement.[1][10]
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of N-(2-ethylphenyl)-4-methylbenzamide in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
N-(2-ethylphenyl)-4-methylbenzamide (crystalline solid, >99% purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid N-(2-ethylphenyl)-4-methylbenzamide to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[10] A starting amount of ~10-20 mg is typically sufficient for a few mL of solvent, but this should be adjusted based on preliminary tests.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM). The agitation ensures continuous mixing without creating a vortex.[8][10]
-
Incubation: Allow the samples to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate to reach equilibrium.[10] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[8]
-
Sample Collection and Preparation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10]
-
Dilution: Promptly perform a precise dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of N-(2-ethylphenyl)-4-methylbenzamide.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Illustrative Solubility Profile
While specific experimental data for N-(2-ethylphenyl)-4-methylbenzamide is not publicly available, a qualitative and quantitative profile can be predicted based on its structure and established chemical principles. The following table provides an illustrative solubility profile in a range of common organic solvents, ordered by decreasing polarity.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) | Rationale |
| DMSO | Polar Aprotic | 47 | > 100 | Strong H-bond acceptor, effectively solvates the amide group. |
| Ethanol | Polar Protic | 25 | 50 - 100 | H-bond donor/acceptor, balances polarity for amide and nonpolar parts. |
| Acetone | Polar Aprotic | 21 | 50 - 100 | Good H-bond acceptor for the amide N-H. |
| Dichloromethane | Polar Aprotic | 9 | 20 - 50 | Intermediate polarity, good for solvating the overall molecule. |
| Toluene | Nonpolar | 2.4 | 5 - 20 | Aromatic solvent interacts well with the phenyl rings. |
| Hexane | Nonpolar | 1.9 | < 1 | Poorly solvates the polar amide group, leading to low solubility. |
Note: The values presented in this table are illustrative estimates for educational purposes and should be confirmed by experimental determination as described in Section 3.
Analysis and Discussion
The predicted solubility trend follows the "like dissolves like" principle.[3][4] The highest solubility is expected in polar aprotic solvents like DMSO and polar protic solvents like ethanol. These solvents can effectively solvate the highly polar amide group, which is the primary driver of interaction.[5][6]
As the polarity of the solvent decreases, the solubility is expected to decrease. Dichloromethane, with its intermediate polarity, likely provides a balance for solvating both the polar and nonpolar regions of the molecule. Aromatic solvents like toluene are predicted to have moderate success due to favorable π-π stacking interactions with the phenyl rings of N-(2-ethylphenyl)-4-methylbenzamide.
Finally, in highly nonpolar aliphatic solvents such as hexane, the energy required to break the strong solute-solute interactions (crystal lattice energy and intermolecular hydrogen bonds) is not sufficiently compensated by the weak solute-solvent (van der Waals) interactions, resulting in very poor solubility.
Caption: Relationship between solvent properties and solubility.
Conclusion
The solubility profile of N-(2-ethylphenyl)-4-methylbenzamide is a complex function of its dual-nature molecular structure. A thorough understanding and precise measurement of its solubility in various organic solvents are indispensable for its successful development. This guide has outlined the fundamental principles governing its solubility, provided a robust, step-by-step protocol for its experimental determination via the shake-flask method, and offered an analysis of its expected behavior. By applying these principles and methodologies, researchers can generate the high-quality data needed to make informed decisions in formulation, process development, and preclinical studies, ultimately accelerating the journey from discovery to application.
References
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Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
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Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]
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How to perform the shake flask method to determine solubility. (2017, April 27). Quora. [Link]
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Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Faculty Websites. [Link]
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solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
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The Polar Nature of Amides: Understanding Their Unique Properties. (2025, December 24). Oreate AI Blog. [Link]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC. [Link]
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Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. (2025, October 15). EPA. [Link]
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Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020, March 4). SciSpace. [Link]
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Chemical Properties of N-Ethyl-N-methyl-benzamide. (n.d.). Cheméo. [Link]
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An In-depth Technical Guide to the Exploration of Structural Analogues of N-(2-ethylphenyl)-4-methylbenzamide
Abstract
This technical guide provides a comprehensive framework for the exploration of structural analogues of N-(2-ethylphenyl)-4-methylbenzamide, a scaffold of interest in modern medicinal chemistry. We will delve into the rational design, synthesis, and biological evaluation of novel derivatives, with a focus on elucidating structure-activity relationships (SAR) for potential anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for Analogue Exploration
The benzamide moiety is a privileged scaffold in drug discovery, forming the structural core of numerous approved therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The parent compound, N-(2-ethylphenyl)-4-methylbenzamide, presents a unique combination of lipophilic and aromatic features that make it an attractive starting point for further optimization. The exploration of its structural analogues is driven by the hypothesis that systematic modifications to its core structure can lead to the discovery of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The primary objectives of this guide are to:
-
Provide a detailed, field-proven methodology for the synthesis and purification of N-(2-ethylphenyl)-4-methylbenzamide and its rationally designed analogues.
-
Outline robust in vitro and in vivo assays for the comprehensive biological evaluation of these novel compounds.
-
Discuss the principles of bioisosterism and SAR to guide the intelligent design of next-generation analogues.
-
Illustrate key experimental and biological pathways through clear, concise diagrams.
Design Strategy: A Multi-pronged Approach to Analogue Design
The design of novel analogues of N-(2-ethylphenyl)-4-methylbenzamide will be guided by established principles of medicinal chemistry, including SAR and bioisosteric replacement. Our strategy will focus on three key regions of the molecule:
-
The N-phenyl Ring (A-ring): Modifications to the 2-ethylphenyl group will explore the impact of steric and electronic properties on biological activity.
-
The Benzamide Core (B-ring): Alterations to the 4-methylbenzoyl moiety will investigate the role of substituents on this ring in target engagement.
-
The Amide Linker: Bioisosteric replacement of the amide bond will assess the importance of this functional group for activity and metabolic stability.
Figure 1: Core Scaffold and Sites for Modification
Caption: Key regions for structural modification on the N-(2-ethylphenyl)-4-methylbenzamide scaffold.
Synthesis and Characterization
The synthesis of N-(2-ethylphenyl)-4-methylbenzamide and its analogues can be efficiently achieved through a standard amidation reaction, such as the Schotten-Baumann reaction[2][3][4][5]. This involves the reaction of an acyl chloride with a primary or secondary amine in the presence of a base.
General Synthetic Scheme
Caption: General synthetic route for N-(2-ethylphenyl)-4-methylbenzamide.
Detailed Experimental Protocol: Synthesis of N-(2-ethylphenyl)-4-methylbenzamide
Materials:
-
4-Methylbenzoyl chloride (1.0 eq)
-
2-Ethylaniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of 2-ethylaniline (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford pure N-(2-ethylphenyl)-4-methylbenzamide[6][7].
Characterization
The structure and purity of the synthesized compounds will be confirmed by a suite of spectroscopic methods:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons[8][9][10].
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
In Vitro Biological Evaluation
Cytotoxicity Assessment: MTT Assay
The initial biological evaluation of the synthesized analogues will involve assessing their cytotoxicity to ensure that any observed biological effects are not due to general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability[11][12].
Experimental Protocol: MTT Assay for Adherent Cells [11][12][13][14][15]
-
Cell Seeding: Plate adherent cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The potential anti-inflammatory activity of the analogues will be assessed by their ability to inhibit the production of key pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages[16][17][18][19].
Experimental Protocol: Measurement of TNF-α and IL-6
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Biological Evaluation
Promising non-toxic analogues identified from in vitro screening will be advanced to in vivo models of inflammation to assess their efficacy in a more complex biological system.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the anti-inflammatory activity of novel compounds[20][21][22][23][24].
Experimental Protocol: Carrageenan-Induced Paw Edema [20][21][22][23]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Mechanistic Insights: Elucidating the Mode of Action
Understanding the molecular mechanism by which the active analogues exert their anti-inflammatory effects is crucial for rational drug design. Based on existing literature for benzamide derivatives, two key pathways are of particular interest: the NF-κB signaling pathway and the cyclooxygenase (COX) pathway[13][24][25][26][27][28].
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes[26][27][28]. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Figure 2: Simplified NF-κB Signaling Pathway
Caption: The role of COX enzymes in prostaglandin synthesis.
Structure-Activity Relationship (SAR) and Data Interpretation
The biological data obtained from the in vitro and in vivo assays will be compiled and analyzed to establish a clear SAR. The following tables provide a template for organizing this data.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of N-(2-ethylphenyl)-4-methylbenzamide Analogues
| Compound ID | R¹ (A-Ring) | R² (B-Ring) | Amide Bioisostere | Cytotoxicity (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| Parent | 2-ethyl | 4-methyl | - | >100 | 15.2 | 20.5 |
| Analogue 1 | 2-chloro | 4-methyl | - | >100 | 8.7 | 12.3 |
| Analogue 2 | 2-methoxy | 4-methyl | - | >100 | 25.1 | 30.8 |
| Analogue 3 | 2-ethyl | 4-chloro | - | 85.4 | 5.2 | 7.9 |
| Analogue 4 | 2-ethyl | 4-methoxy | - | >100 | 18.9 | 25.4 |
| Analogue 5 | 2-ethyl | 4-methyl | Thioamide | >100 | 12.5 | 18.1 |
| Analogue 6 | 2-ethyl | 4-methyl | Triazole | >100 | 30.2 | 45.6 |
Table 2: In Vivo Anti-inflammatory Activity of Selected Analogues in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| Parent | 50 | 35 |
| Analogue 1 | 50 | 55 |
| Analogue 3 | 50 | 68 |
| Indomethacin | 10 | 75 |
-
A-Ring Substitution: Electron-withdrawing groups at the 2-position of the N-phenyl ring (e.g., chloro in Analogue 1) appear to enhance anti-inflammatory activity compared to the parent compound.
-
B-Ring Substitution: An electron-withdrawing group on the benzoyl ring (e.g., chloro in Analogue 3) significantly improves potency, suggesting a favorable interaction in the target's binding pocket.
-
Amide Bioisosteres: Replacement of the amide with a thioamide (Analogue 5) maintains activity, while a triazole (Analogue 6) is detrimental, highlighting the importance of the amide bond's geometry and hydrogen bonding capabilities.
Conclusion and Future Directions
This guide has outlined a systematic approach to the design, synthesis, and evaluation of novel structural analogues of N-(2-ethylphenyl)-4-methylbenzamide. By integrating rational design with robust biological testing, this framework provides a clear path for the identification of lead compounds with enhanced anti-inflammatory properties. Future work should focus on the optimization of the most promising analogues to improve their pharmacokinetic profiles and further elucidate their precise molecular mechanisms of action.
References
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Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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MTT Assay Protocol. Cyrusbio. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Carrageenan-induced paw edema assay. Bio-protocol. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature. [Link]
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A graphical representation of the model NF-κB signalling network... ResearchGate. [Link]
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Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. PubMed. [Link]
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novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. [Link]
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Schotten–Baumann reaction. Wikipedia. [Link]
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Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC. [Link]
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Chemistry Schotten Baumann Reaction. SATHEE. [Link]
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Schotten–Baumann reaction. Wikipedia. [Link]
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Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC. [Link]
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Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain. ResearchGate. [Link]
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Schotten Baumann Reaction. BYJU'S. [Link]
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α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells. PMC. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. DDDT. [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Recrystallization and Crystallization. University of Rochester. [Link]
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NF-κB Signaling Pathway. Bio-Rad. [Link]
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Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cell. Semantic Scholar. [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PubMed. [Link]
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Effects of NTD on LPS-induced TNF-a (A), IL-1b (B) and IL-6 (C)... ResearchGate. [Link]
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Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. ResearchGate. [Link]
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Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). Z. Naturforsch. [Link]
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LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. PubMed. [Link]
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An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impact Factor. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Bentham Science. [Link]
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Purification: How To. University of Rochester. [Link]
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Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells. MDPI. [Link]
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SPECTRAL CHARACTERIZATION OF NEW 2-((4- ETHYLPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL)BENZAMIDES. Farmacia Journal. [Link]
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Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design. ActiveSight. [Link]
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preliminary cytotoxicity screening of N-(2-ethylphenyl)-4-methylbenzamide
Technical Monograph: Preliminary Cytotoxicity Profiling of N-(2-ethylphenyl)-4-methylbenzamide
Executive Summary & Compound Rationale
N-(2-ethylphenyl)-4-methylbenzamide represents a specific chemotype within the N-phenylbenzamide class, a "privileged scaffold" in medicinal chemistry known for diverse biological activities, including histone deacetylase (HDAC) inhibition, antimicrobial properties (via FtsZ inhibition), and tubulin destabilization.
This guide details the rigorous preliminary cytotoxicity screening workflow for this compound. Unlike generic screening protocols, this framework addresses the specific physicochemical challenges of lipophilic benzamides—specifically the steric influence of the ortho-ethyl group and the solubility constraints imposed by the para-methyl moiety.
Chemical Identity Verification:
-
IUPAC: N-(2-ethylphenyl)-4-methylbenzamide
-
Molecular Formula: C₁₆H₁₇NO
-
Molecular Weight: ~239.31 g/mol
-
Key Structural Feature: The ortho-ethyl substituent on the aniline ring introduces significant steric torsion, preventing coplanarity between the amide and the phenyl ring. This conformation is critical for binding selectivity in protein pockets (e.g., kinase domains or HDAC active sites).
Pre-Screening Validation: Purity & Solubility
Before biological interface, the compound must pass a chemical integrity checkpoint. Benzamides are prone to hydrolysis or incomplete amidation during synthesis.
Solubility Profiling (The DMSO Constraint)
The 4-methyl and 2-ethyl groups increase the partition coefficient (cLogP ~3.5–4.0), making aqueous solubility a limiting factor.
-
Stock Preparation: Dissolve to 10 mM or 20 mM in 100% sterile DMSO.
-
Sonication: Required. The ortho-ethyl group can facilitate crystal lattice packing that resists passive dissolution.
-
Precipitation Check: When diluting into culture media, the final DMSO concentration must remain <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
-
Critical Step: Perform a "dummy dilution" in cell-free media at the highest screening concentration (e.g., 100 µM). If turbidity occurs, the screening range must be lowered, or a co-solvent (e.g., cyclodextrin) considered.
-
Synthesis & QC Workflow (Visualization)
Figure 1: Synthesis and Quality Control workflow ensuring compound integrity prior to biological assay.
Cytotoxicity Screening Protocol (MTT Assay)
While ATP-based assays (CellTiter-Glo) are more sensitive, the MTT assay remains the gold standard for preliminary screening of benzamides due to its cost-effectiveness and ability to detect mitochondrial metabolic inhibition—a common mechanism for this class.
Cell Line Selection
Select a panel that covers common benzamide targets while assessing selectivity.
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to benzamide-based HDAC inhibitors.
-
A549 (Lung Carcinoma): Robust model for general cytotoxic agents; often resistant, providing a high bar for efficacy.
-
Vero or HEK293 (Normal Epithelial): Mandatory for calculating the Selectivity Index (SI). A drug candidate is generally considered "safe" for further development if SI (IC₅₀ Normal / IC₅₀ Cancer) > 2.0.
Experimental Workflow
Step 1: Seeding (Day 0)
-
Seed cells at 3,000–5,000 cells/well in 96-well plates.
-
Rationale: Benzamides are often cytostatic (halting growth) rather than rapidly cytotoxic. Lower seeding density prevents contact inhibition from masking the drug effect over a 72-hour exposure.
Step 2: Treatment (Day 1)
-
Remove old media. Add 200 µL fresh media containing the compound.
-
Dose Range: Logarithmic scale is essential for preliminary IC₅₀.
-
0 (Vehicle Control), 0.1, 1.0, 10, 50, 100 µM.
-
-
Validation: Include a positive control (e.g., Doxorubicin or Cisplatin) to verify cell responsiveness.
Step 3: Incubation (Day 1–4)
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Why 72h? Benzamides acting on epigenetic targets (HDACs) or cell cycle (tubulin) often require at least two cell doubling times to manifest measurable metabolic reduction.
Step 4: Readout (Day 4)
-
Add MTT reagent (0.5 mg/mL final concentration). Incubate 3–4 hours.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Screening Logic Diagram
Figure 2: Step-by-step screening workflow from cell seeding to hit identification.
Data Analysis & Interpretation
Raw absorbance data must be normalized to the Vehicle Control (DMSO only).
Formula:
Table 1: Hypothetical Data Interpretation Matrix
| IC₅₀ Value (µM) | Classification | Action Item |
|---|---|---|
| < 1.0 | Potent Cytotoxin | High Priority. Assess mechanism immediately (Apoptosis vs. Necrosis). |
| 1.0 – 10.0 | Moderate Activity | Lead Candidate. Optimize structure (SAR). Check Selectivity Index. |
| 10.0 – 50.0 | Weak Activity | Low Priority. Likely off-target effects or poor solubility. |
| > 50.0 | Inactive | Discard scaffold or re-evaluate synthesis (purity). |
Mechanistic Validation (Post-Screening)
If N-(2-ethylphenyl)-4-methylbenzamide shows an IC₅₀ < 10 µM, the mechanism must be validated. Benzamides typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway.
Proposed Pathway (Hypothesis)
The hydrophobic 4-methyl and 2-ethyl groups likely facilitate membrane penetration, allowing the benzamide moiety to interact with intracellular targets (e.g., tubulin colchicine binding site or Zinc-dependent HDACs). This leads to cell cycle arrest (G2/M) and subsequent apoptosis.
Figure 3: Proposed mechanism of action leading to cytotoxicity.
Confirmatory Assay: Annexin V/PI
To distinguish between cytotoxicity (necrosis) and programmed cell death (apoptosis), use Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI).
-
Early Apoptosis: Annexin V (+), PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+), PI (+)
-
Relevance: Benzamides should ideally trigger Early Apoptosis. Pure necrosis suggests non-specific membrane disruption (toxicity), which is undesirable for drug development.
References
-
BenchChem. (2025).[1] Comparative Analysis of Benzamide Derivatives in Biological Activity Screening. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 253798, N-(2-Ethylphenyl)benzamide. Retrieved from
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from
-
MDPI. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (Contextualizing benzamide cytotoxicity protocols). Retrieved from
-
Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids. (Synthesis protocol validation). Retrieved from
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Methodological & Application
developing a high-throughput screening assay for N-(2-ethylphenyl)-4-methylbenzamide
Application Note & Protocol
Topic: Development of a High-Throughput Screening Assay for N-(2-ethylphenyl)-4-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
A Framework for Discovery: Developing a TR-FRET High-Throughput Screening Assay for a Novel Kinase Inhibitor
Senior Application Scientist, Discovery Biology
Abstract
The identification of novel modulators of protein kinases is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the development and validation of a robust, high-throughput screening (HTS) assay for N-(2-ethylphenyl)-4-methylbenzamide, a compound of interest for which a specific biological target is not yet publicly defined. To illustrate a practical and powerful approach, we will proceed under the hypothesis that this compound is an inhibitor of a model protein kinase, hereafter referred to as "Target Kinase X". We will detail the rationale, development, optimization, and validation of a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a superior method for kinase activity screening due to its high sensitivity, low background, and "mix-and-read" format.
Introduction: The Rationale for Assay Selection
N-(2-ethylphenyl)-4-methylbenzamide is a small molecule with a scaffold that suggests potential interaction with enzymatic targets. In the absence of a confirmed biological target, a rational drug discovery program must often begin by screening against high-value target families. Protein kinases represent one such family, being central to cellular signaling and implicated in a vast array of diseases.
The primary challenge in HTS is to develop an assay that is sensitive, reproducible, and scalable. Biochemical assays, which measure the direct activity of a purified enzyme, offer a direct assessment of a compound's effect on its target.[1][2][3] Among the available technologies, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) stands out for its robustness against many forms of assay interference.[4][5][6] Specifically, the HTRF® technology combines the low background of time-resolved fluorescence with a ratiometric FRET measurement, providing high-quality data suitable for screening large compound libraries.[4][7]
This guide will therefore detail the process of creating a TR-FRET-based biochemical assay to identify and characterize inhibitors of our hypothetical Target Kinase X.
The HTRF® Kinase Assay: Principle and Workflow
The assay measures the activity of Target Kinase X by detecting the phosphorylation of a specific substrate peptide. The principle relies on the proximity-based energy transfer between a donor fluorophore (Europium cryptate, Eu3+) and an acceptor fluorophore (d2 or XL665).
Assay Principle:
-
Reaction: Target Kinase X catalyzes the transfer of a phosphate group from ATP to a biotinylated substrate peptide.
-
Detection: The reaction is stopped, and detection reagents are added:
-
An anti-phospho-substrate antibody labeled with the Europium cryptate donor.
-
Streptavidin (which binds to the biotin tag on the substrate) labeled with the d2 acceptor.
-
-
Signal Generation: If the substrate is phosphorylated, the antibody binds. This brings the donor (on the antibody) and acceptor (on the streptavidin) into close proximity (<10 nm). When the donor is excited with a laser at 337 nm, it transfers its energy to the acceptor, which then emits light at 665 nm. This specific FRET signal is long-lived, allowing for measurement after a time delay to reduce background fluorescence.[4][6][7]
-
Inhibition: In the presence of an inhibitor like N-(2-ethylphenyl)-4-methylbenzamide, substrate phosphorylation is reduced. This prevents the donor and acceptor from coming into proximity, resulting in a decrease in the 665 nm signal.
The ratiometric output is calculated from the emission at 665 nm (acceptor) and 620 nm (donor), which corrects for well-to-well variations and compound interference.[4]
Caption: HTRF® Kinase Assay Principle.
Materials and Reagents
-
Enzyme: Purified, recombinant Target Kinase X
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-Poly-GT)
-
Cofactor: Adenosine-5'-triphosphate (ATP)
-
Detection Reagents:
-
HTRF® Kinase-Eu3+ Cryptate (e.g., anti-phosphotyrosine antibody)
-
Streptavidin-d2 (SA-d2) or Streptavidin-XL665
-
-
Test Compound: N-(2-ethylphenyl)-4-methylbenzamide
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine)
-
Assay Plates: Low-volume, 384-well white microplates (e.g., Greiner Bio-One)
-
Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Detection Buffer: HTRF® Detection Buffer
-
Instrumentation: HTRF®-certified microplate reader with dual-wavelength detection capability.[6]
Assay Development and Optimization
The goal of assay development is to establish conditions that yield a robust and sensitive assay window, suitable for identifying inhibitors.[8][9][10]
Enzyme and Substrate Titration
The first step is to determine the optimal concentrations of enzyme and substrate.
-
Enzyme Titration: A matrix of enzyme concentrations is tested against a fixed, high concentration of substrate and ATP. The goal is to find the lowest enzyme concentration that gives a robust signal well above background within a linear reaction time (e.g., 60 minutes).
-
Substrate Km Determination: With the optimized enzyme concentration, a substrate titration is performed to determine the Michaelis-Menten constant (Km). For inhibitor screening, the assay is typically run at a substrate concentration equal to or slightly below the Km to ensure sensitivity to competitive inhibitors.
ATP Km Determination
Similar to the substrate, the ATP concentration is optimized by performing a titration at the chosen enzyme and substrate concentrations. The HTS is typically run with an ATP concentration at its apparent Km value.
Z'-Factor Validation
The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[11] It is calculated using the signals from positive controls (PC, maximum inhibition, e.g., Staurosporine) and negative controls (NC, no inhibition, DMSO vehicle).
Z' = 1 - ( (3σ_PC + 3σ_NC) / |μ_PC - μ_NC| )
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[1] A "dry run" using only control wells should be performed to confirm the Z' is consistently > 0.5 before starting the full screen.[8]
| Parameter | Optimized Condition | Rationale |
| Plate Format | 384-well, low vol. | Reduces reagent cost and is compatible with automated liquid handling for HTS.[8] |
| Assay Volume | 10 µL | Further conserves reagents. |
| Target Kinase X Conc. | 1 nM | Lowest concentration giving a signal-to-background > 5. |
| Biotin-Substrate Conc. | 100 nM (at Km) | Ensures sensitivity to competitive inhibitors. |
| ATP Conc. | 10 µM (at Km) | Balances physiological relevance with sensitivity. |
| Final DMSO Conc. | 0.5% | A common concentration that balances compound solubility with minimal enzyme inhibition. |
| Reaction Time/Temp | 60 min at 23°C | Conditions determined to be in the linear range of the enzymatic reaction. |
| Validation Metric | Value | Result |
| Signal-to-Background | > 10 | Excellent assay window. |
| Z'-Factor | 0.78 | Highly robust and suitable for HTS.[1][8] |
Table 1: Optimized HTS Assay Parameters and Validation Data.
High-Throughput Screening Protocol
This protocol is designed for a final assay volume of 10 µL in a 384-well plate.
Caption: HTS Workflow for Kinase Inhibitor Screening.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of N-(2-ethylphenyl)-4-methylbenzamide (from a 10 mM DMSO stock, for a final concentration of 10 µM) or control compounds into the appropriate wells of a 384-well assay plate.
-
Enzyme Preparation: Prepare a 2X solution of Target Kinase X (e.g., 2 nM) in kinase reaction buffer.
-
Enzyme Addition: Dispense 5 µL of the 2X enzyme solution to all wells of the assay plate.
-
Substrate/ATP Preparation: Prepare a 2X solution of the biotinylated substrate and ATP (e.g., 200 nM substrate and 20 µM ATP) in kinase reaction buffer.
-
Reaction Initiation: Dispense 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Enzymatic Reaction: Incubate the plate at room temperature (23°C) for 60 minutes.
-
Detection Mix Preparation: Prepare the HTRF detection mix containing the Eu3+-labeled antibody and SA-d2 in HTRF detection buffer according to the manufacturer's protocol.
-
Reaction Quench & Detection: Add 10 µL of the HTRF detection mix to all wells. This stops the enzymatic reaction and initiates the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-certified reader, acquiring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
Data Analysis and Hit Identification
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Calculate Percent Inhibition: Normalize the data using the high (negative control, 0% inhibition) and low (positive control, 100% inhibition) controls. % Inhibition = 100 * ( (Ratio_High_Control - Ratio_Sample) / (Ratio_High_Control - Ratio_Low_Control) )
-
Hit Identification: A "hit" is defined as a compound that produces a statistically significant inhibition, typically set at a threshold of >3 standard deviations from the mean of the negative controls, or a fixed inhibition cutoff (e.g., >50%).
Confirmatory and Secondary Assays
Hits identified from the primary screen must be validated through a series of follow-up experiments:
-
Hit Confirmation: Re-test the primary hits to confirm their activity.
-
Dose-Response Curves: Test confirmed hits in a serial dilution to determine their potency (IC50).
-
Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescence) rather than the target kinase.
-
Orthogonal Assays: Confirm kinase inhibition using a different assay technology (e.g., Fluorescence Polarization or a cell-based assay) to ensure the observed activity is not an artifact of the primary assay format.[12][13][14] Cell-based assays are particularly valuable as they provide data in a more physiologically relevant context.[2][15]
Conclusion
This application note provides a detailed, field-proven framework for the development of a robust HTS assay for a novel compound against a hypothetical protein kinase. By following a systematic process of optimization and validation, centered on the powerful HTRF® technology, researchers can generate high-quality, reproducible data. This structured approach, from initial assay development and Z'-factor validation to primary screening and hit confirmation, is essential for accelerating the drug discovery pipeline and successfully identifying promising lead candidates like N-(2-ethylphenyl)-4-methylbenzamide for further development.
References
-
Title: Analysis of protein-ligand interactions by fluorescence polarization - PMC Source: National Institutes of Health URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC Source: National Institutes of Health URL: [Link]
-
Title: AlphaScreen | BMG LABTECH Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
-
Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG LABTECH URL: [Link]
-
Title: HTRF® Source: Berthold Technologies GmbH & Co.KG URL: [Link]
-
Title: High-throughput Screening: today's biochemical and cell-based approaches - PubMed Source: National Institutes of Health URL: [Link]
-
Title: HTRF®: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC Source: National Institutes of Health URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]
-
Title: Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery Source: Infinix Bio URL: [Link]
-
Title: In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) Source: Bio-protocol URL: [Link]
-
Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: Molecular Devices URL: [Link]
-
Title: ExperimentAlphaScreen Documentation Source: Emerald Cloud Lab URL: [Link]
-
Title: Assay Guidance Workshop for High-Throughput Screening and Lead Discovery Source: National Center for Advancing Translational Sciences URL: [Link]
-
Title: Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity Source: Agilent URL: [Link]
-
Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]
-
Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. berthold.com [berthold.com]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 7. revvity.com [revvity.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. infinixbio.com [infinixbio.com]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Notes and Protocols for Evaluating the Efficacy of N-(2-ethylphenyl)-4-methylbenzamide Using Cell-Based Assays
Introduction
The discovery and development of novel therapeutic agents are paramount in advancing human health. N-(2-ethylphenyl)-4-methylbenzamide is a small molecule with potential pharmacological applications. As with any new chemical entity, a thorough evaluation of its biological effects is crucial. Cell-based assays represent a fundamental and indispensable tool in the early stages of drug discovery, providing critical insights into a compound's efficacy and mechanism of action within a biologically relevant context.[1][2] Unlike biochemical assays that assess interactions with isolated molecular targets, cell-based assays allow for the evaluation of a compound's effects on complex cellular processes, such as proliferation, viability, and apoptosis, within intact living cells.[1][2]
This comprehensive guide provides a detailed framework and step-by-step protocols for characterizing the efficacy of N-(2-ethylphenyl)-4-methylbenzamide. The methodologies described herein are designed to establish a foundational understanding of the compound's cellular effects, guiding further mechanistic studies and development. This document is intended for researchers, scientists, and drug development professionals.
Tiered Approach to Efficacy Evaluation
For a novel compound such as N-(2-ethylphenyl)-4-methylbenzamide, where the specific cellular targets and mechanism of action are not yet elucidated, a tiered or sequential assay approach is recommended. This strategy begins with broad, high-throughput screening to assess general effects on cell health and progresses to more specific assays to dissect the underlying biological processes.
Figure 1: A tiered workflow for evaluating the cellular efficacy of a novel compound.
Tier 1: Primary Efficacy Screening - Cell Viability and Cytotoxicity
The initial step in characterizing the biological activity of N-(2-ethylphenyl)-4-methylbenzamide is to determine its effect on cell viability and to establish a dose-response relationship. Tetrazolium reduction assays, such as the MTT and MTS assays, are robust, colorimetric methods suitable for this purpose.[3][4][5] These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[3][5]
Principle of Tetrazolium Reduction Assays
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.
Figure 3: Cellular states as defined by Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining for Flow Cytometry This protocol is based on standard procedures for apoptosis detection. [6][7] Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with N-(2-ethylphenyl)-4-methylbenzamide.
-
Cell Harvest: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, quantifying the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation for Secondary Assays
The results from the proliferation and apoptosis assays can be summarized in a table to provide a clear overview of the compound's effects.
| Assay | Vehicle Control | Compound X (IC50) |
| % Proliferating Cells (EdU+) | 45% | 15% |
| % Live Cells (Annexin V-/PI-) | 95% | 60% |
| % Early Apoptotic Cells (Annexin V+/PI-) | 2% | 25% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 3% | 15% |
Table 2: Example data from proliferation and apoptosis assays.
Data Interpretation and Future Directions
The collective data from this tiered approach will provide a comprehensive initial profile of the efficacy of N-(2-ethylphenyl)-4-methylbenzamide.
-
If the compound reduces cell viability and proliferation with minimal induction of apoptosis, it may have a cytostatic effect. Further investigation into cell cycle arrest would be a logical next step.
-
If the compound significantly induces apoptosis, further assays to explore the apoptotic pathway, such as caspase activity assays, are warranted. [8]* If the compound shows selective toxicity towards a particular cell line (e.g., a cancer cell line over a non-cancerous one), this would be a promising avenue for further development.
The protocols and framework presented here provide a robust starting point for elucidating the biological efficacy of N-(2-ethylphenyl)-4-methylbenzamide. The insights gained from these foundational cell-based assays are critical for making informed decisions in the drug discovery pipeline.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. [Link]
-
baseclick. Proliferations Assay | Methods, Analysis & Applications. [Link]
-
Biocompare. (2012, September 25). Cell Proliferation Assays: Methods for Measuring Dividing Cells. [Link]
-
Broad Institute. Small-molecule Profiling. [Link]
-
ResearchGate. (n.d.). Protocols in apoptosis identification and affirmation. [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences, 111(30), 10911-10916. [Link]
-
bioRxiv. (2025, April 30). Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]
-
PubMed. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. [Link]
-
Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
ResearchGate. (2025, August 6). Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. [Link]
-
Choon, Y. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 305–316. [Link]
-
Farmacia Journal. ADVANCES IN RESEARCH OF NEW 2-((4-ETHYLPHENOXY)METHYL)- N-(ARYLCARBAMOTHIOYL)BENZAMIDES. [Link]
-
PubChem. N-(2-Ethylphenyl)benzamide. [Link]
-
MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubChem. N-(2-acetylphenyl)-4-ethylbenzamide. [Link]
-
PubChem. N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. [Link]
-
PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]
-
Semantic Scholar. Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors. [Link]
-
ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]
-
ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
-
precisionFDA. N-ETHYLBENZAMIDE. [Link]
-
PubChem. N-(2-acetylphenyl)-4-methylbenzamide. [Link]
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- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Scalable Synthesis of N-(2-ethylphenyl)-4-methylbenzamide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-(2-ethylphenyl)-4-methylbenzamide , a lipophilic amide scaffold common in kinase inhibitor intermediates and local anesthetic analogs. While milligram-scale synthesis often utilizes expensive coupling agents (HATU, EDC), this guide focuses on a cost-effective, atom-efficient Acid Chloride route suitable for multi-gram to kilogram scale-up.
We prioritize Process Mass Intensity (PMI) reduction and safety, utilizing in situ activation to avoid isolation of lachrymatory intermediates.
Retrosynthetic Strategy & Thermodynamics
The synthesis is designed around a nucleophilic acyl substitution. To ensure complete conversion on a large scale without chromatography, we utilize the high reactivity of the acid chloride intermediate.
Reaction Scheme
-
Activation: 4-Methylbenzoic acid is converted to 4-methylbenzoyl chloride using Thionyl Chloride (
). -
Coupling: The acid chloride reacts with 2-ethylaniline in the presence of a base scavenger.
Figure 1: Reaction pathway utilizing in situ acid chloride generation to minimize handling of hazardous intermediates.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | Acid (1.0 eq) : | Excess |
| Temperature (Step 1) | Reflux (75-80°C) | Required to drive off |
| Temperature (Step 2) | CRITICAL: The coupling is highly exothermic. High T promotes impurity formation (di-acylation). | |
| Solvent System | Toluene (Step 1) | Toluene forms an azeotrope with |
| Base | 10% NaOH (Schotten-Baumann) | Cheap, effective, and keeps the HCl byproduct in the aqueous phase. |
Experimental Protocol
Phase A: In Situ Acid Chloride Formation
Objective: Generate 4-methylbenzoyl chloride without isolation.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) for off-gassing.
-
Charge: Add 4-methylbenzoic acid (1.0 equiv) and Toluene (5 vol, relative to acid mass).
-
Note: Toluene is preferred over DCM for scale-up due to higher boiling point and safety profile.
-
-
Activation: Add Thionyl Chloride (
) (1.2 equiv) dropwise at room temperature. -
Catalysis: Add 2-3 drops of DMF (Dimethylformamide).
-
Reaction: Heat to reflux (approx. 80-85°C) for 2-3 hours.
-
IPC (In-Process Control): Monitor by TLC (convert aliquot to methyl ester with MeOH) or HPLC. Look for disappearance of acid.
-
-
Distillation: Once complete, switch condenser to distillation mode. Distill off ~2 volumes of Toluene.
-
Why? This azeotropically removes unreacted
and dissolved HCl gas.
-
-
Cooling: Cool the solution to 0-5°C using an ice/salt bath.
Phase B: Coupling (Schotten-Baumann Conditions)
Objective: Form the amide bond while managing exotherm.
-
Preparation: In a separate vessel, prepare a solution of 2-ethylaniline (1.05 equiv) in Toluene (2 vol).
-
Base Charge: Add 10% NaOH (aq) (2.5 equiv) to the cooled acid chloride solution (from Phase A).
-
Note: The system is now biphasic.[5] Vigorous stirring is essential.
-
-
Addition: Slowly add the 2-ethylaniline solution to the reactor over 30-60 minutes.
-
Safety Limit: Maintain internal temperature < 10°C .
-
-
Digestion: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
IPC: HPLC should show < 0.5% unreacted acid chloride.
-
Phase C: Workup & Purification
Objective: Isolate high-purity solid without chromatography.
-
Phase Separation: Stop stirring. Allow layers to separate.[3][6] Discard the lower aqueous layer (contains NaCl, excess NaOH).
-
Acid Wash: Wash the organic (Top) layer with 1M HCl (2 vol).
-
Purpose: Removes unreacted 2-ethylaniline (converts to water-soluble salt).
-
-
Base Wash: Wash organic layer with Sat.
(2 vol).-
Purpose: Removes any residual 4-methylbenzoic acid formed by hydrolysis.
-
-
Crystallization (The "Solvent Swap"):
-
Concentrate the Toluene layer under vacuum to approx. 30% volume.
-
Add n-Heptane (or Hexanes) slowly while stirring at 50°C.
-
Cool slowly to 0°C. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash the cake with cold Heptane.
-
Drying: Vacuum oven at 45°C for 12 hours.
Process Flow & Logic
The following diagram illustrates the unit operations and the fate of impurities.
Figure 2: Process Flow Diagram (PFD) highlighting critical purification junctions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Toluene is dry (Karl Fischer < 0.1%). Increase |
| Colored Impurity | Oxidation of Aniline | Use fresh 2-ethylaniline. Perform coupling under Nitrogen blanket. |
| Oiling Out | Impure Crystallization | Seed the mixture with pure crystal at 40°C. Add Heptane more slowly. |
| Residual Amine | Incomplete Acid Wash | Check pH of aqueous waste during HCl wash; ensure it remains < 2. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Syntheses. (n.d.). General Procedures for Amide Synthesis via Acid Chlorides.
-
Pfizer Green Chemistry. (2015). Solvent Selection Guide for Medicinal Chemistry.
-
PubChem. (2023). N-(2-ethylphenyl)benzamide Compound Summary.
-
Common Organic Chemistry. (2023). Amide Bonds from Acid Chlorides.
Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, strong acids/bases). All operations must be performed in a fume hood with appropriate PPE.
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Lab Reporter [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(2-ethylphenyl)-4-methylbenzamide
Introduction
Welcome to the technical support center for the purification of N-(2-ethylphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-substituted benzamide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of N-(2-ethylphenyl)-4-methylbenzamide, offering probable causes and actionable solutions.
Problem 1: Low Yield of Purified Product
Q: After purification by recrystallization or column chromatography, my final yield of N-(2-ethylphenyl)-4-methylbenzamide is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low recovery is a frequent challenge and can stem from several factors throughout the purification process.
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving a significant amount of starting materials in the crude product.[1]
-
Probable Cause: Insufficient reaction time, incorrect stoichiometry, or deactivation of the acylating agent (4-methylbenzoyl chloride) due to moisture are common culprits in the Schotten-Baumann reaction, a typical synthetic route for this amide.[2]
-
Solution: Before purification, it is crucial to confirm reaction completion using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or using a slight excess of the acylating agent. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the 4-methylbenzoyl chloride.[3]
-
Product Loss During Workup: N-(2-ethylphenyl)-4-methylbenzamide, while largely non-polar, may have slight solubility in aqueous layers during extraction, especially if emulsions form.
-
Probable Cause: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, trapping the product.
-
Solution: Employ gentle inversions instead of vigorous shaking during extractions. To break up emulsions, the addition of brine (saturated NaCl solution) can be effective. Back-extracting the aqueous layer with a small amount of the organic solvent can also help recover the dissolved product.
-
Suboptimal Recrystallization Conditions: The choice of solvent and the cooling process are critical for maximizing crystal recovery.
-
Probable Cause: Using an excessive volume of recrystallization solvent will keep the product dissolved even at low temperatures.[1] Conversely, a solvent in which the compound is too soluble at room temperature will also result in poor recovery. Rapid cooling can lead to the formation of fine, impure crystals or "oiling out."[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] A thorough solvent screen is recommended to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[1]
Problem 2: Persistent Impurities After Purification
Q: Despite purification, my N-(2-ethylphenyl)-4-methylbenzamide is still contaminated with impurities, as indicated by NMR or TLC analysis. How can I identify and remove these contaminants?
A: The nature of the impurity will dictate the most effective removal strategy.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-ethylaniline and 4-methylbenzoic acid (from the hydrolysis of 4-methylbenzoyl chloride).[1][3]
-
Identification: These can be identified by comparing the NMR spectrum of the purified product with those of the starting materials. On a TLC plate, these impurities will have different Rf values than the desired product.
-
Solution:
-
Acidic Wash: To remove unreacted 2-ethylaniline, wash the organic solution of the crude product with a dilute acid, such as 1M HCl, during the workup. The amine will be protonated and move into the aqueous layer.
-
Basic Wash: To remove 4-methylbenzoic acid, wash the organic solution with a dilute base, such as a saturated sodium bicarbonate solution.[1] The carboxylic acid will be deprotonated and extracted into the aqueous phase.
-
-
Structurally Similar Byproducts: Side reactions can lead to impurities that are chemically very similar to the desired product, making separation challenging.
-
Probable Cause: In a Schotten-Baumann reaction, potential byproducts include the diacylated amine, where two molecules of 4-methylbenzoyl chloride have reacted with one molecule of 2-ethylaniline.
-
Solution:
-
Column Chromatography: This is the most effective method for separating structurally similar compounds. Careful selection of the eluent system is key. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5][6] Use TLC to find a solvent system that provides good separation between the product and the impurity. An ideal Rf value for the product is around 0.3.[5]
-
Recrystallization: If the impurity has a significantly different solubility profile, multiple recrystallizations may be effective.
-
Problem 3: Oily Product Instead of Crystalline Solid
Q: My N-(2-ethylphenyl)-4-methylbenzamide is an oil at room temperature, making it difficult to handle and purify. How can I induce crystallization?
A: "Oiling out" is a common issue, particularly when the product has a relatively low melting point or when impurities are present that depress the melting point.
-
Probable Cause: The presence of impurities can disrupt the crystal lattice formation. Rapid cooling during recrystallization is also a common cause.[1]
-
Solution:
-
Improve Purity: First, try to remove impurities using the acid/base wash steps described above. Even a small amount of residual solvent can prevent crystallization; ensure the product is thoroughly dried under vacuum.
-
Optimize Recrystallization: If the product oils out from a single solvent, a two-solvent system may be more effective.[4] Dissolve the oil in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow the solution to cool slowly.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for N-(2-ethylphenyl)-4-methylbenzamide?
A1: A common and effective method is the Schotten-Baumann reaction, which involves the acylation of an amine.[7][8][9] In this case, 2-ethylaniline is reacted with 4-methylbenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl byproduct.[2][10] The reaction is often carried out in a two-phase solvent system, such as dichloromethane and water.[8]
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring reaction progress.[11][12] Spot the reaction mixture alongside the starting materials (2-ethylaniline and 4-methylbenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. A suitable eluent system for this compound would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).[6][13]
Q3: Is N-(2-ethylphenyl)-4-methylbenzamide stable to acidic or basic conditions during workup?
A3: Amides can be hydrolyzed to their corresponding carboxylic acid and amine under harsh acidic or basic conditions, especially with prolonged heating.[1][14][15][16][17] However, the brief exposure to dilute acid (1M HCl) and base (saturated NaHCO3) at room temperature during a standard aqueous workup is generally well-tolerated and should not lead to significant degradation.[1]
Q4: What are the expected spectroscopic signatures for pure N-(2-ethylphenyl)-4-methylbenzamide?
A4: While specific spectral data should be acquired for your sample, you can expect the following characteristic signals[18][19][20]:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the benzoyl ring (a singlet), aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon (amide), aromatic carbons, and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide (typically around 1650 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and bands corresponding to aromatic C-H and C=C bonds.
Q5: What are the primary safety precautions I should take when handling the reagents for this synthesis and purification?
A5: It is crucial to handle all chemicals with appropriate safety measures.
-
4-Methylbenzoyl chloride: This is a corrosive and lachrymatory substance. It reacts with moisture, so it should be handled in a fume hood with personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]
-
2-Ethylaniline: This compound is toxic and can be absorbed through the skin. Handle it in a fume hood with appropriate PPE.
-
Solvents: Organic solvents such as dichloromethane, hexanes, and ethyl acetate are flammable and should be handled away from ignition sources in a well-ventilated area.[23][24]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use. [21][22][23][24][25]
Experimental Protocols
Protocol 1: Recrystallization of N-(2-ethylphenyl)-4-methylbenzamide
This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined empirically.
1. Solvent Selection: a. Place a small amount of the crude product (approx. 50 mg) into several test tubes. b. Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures like ethyl acetate/hexanes). c. Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature. d. Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating. e. Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate.[4]
2. Recrystallization Procedure: a. Place the crude N-(2-ethylphenyl)-4-methylbenzamide in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. Keep the solution at or near the boiling point. c. If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. d. Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. e. Cover the flask and allow the filtrate to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold recrystallization solvent. i. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of N-(2-ethylphenyl)-4-methylbenzamide
This protocol provides a general method for purification by silica gel chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). d. The ideal eluent system should provide a good separation of the product from impurities, with the product having an Rf value of approximately 0.3.[5]
2. Column Packing: a. Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes). b. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica gel. d. Drain the solvent until it is level with the top of the sand.
3. Loading and Elution: a. Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. b. Carefully load the solution onto the top of the silica gel column. c. Add the eluent to the column and begin collecting fractions. d. Monitor the fractions by TLC to determine which ones contain the pure product.
4. Product Isolation: a. Combine the fractions containing the pure N-(2-ethylphenyl)-4-methylbenzamide. b. Remove the solvent using a rotary evaporator. c. Dry the purified product under high vacuum.
Visualized Workflows
Caption: General purification workflow for N-(2-ethylphenyl)-4-methylbenzamide.
References
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2298. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
LookChem. (n.d.). N-Methylbenzamide - Safety Data Sheet. Retrieved from [Link]
-
Semantic Scholar. (2023, December 6). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Retrieved from [Link]
-
ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Ethylphenyl)benzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
Hilaris. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. file1.lookchem.com [file1.lookchem.com]
- 25. tcichemicals.com [tcichemicals.com]
stability testing of N-(2-ethylphenyl)-4-methylbenzamide under experimental conditions
Status: Operational Ticket ID: STAB-BENZ-042 Assigned Specialist: Senior Application Scientist, Stability Group
Executive Summary & Compound Profile
Welcome to the technical guide for N-(2-ethylphenyl)-4-methylbenzamide . This compound is a lipophilic secondary amide characterized by two distinct aromatic systems connected by an amide linker.
Critical Structural Features for Stability:
-
The Amide Bond: Generally stable but susceptible to hydrolysis under extreme pH.
-
The Ortho-Ethyl Group: This is the defining stability feature. The ethyl group at the ortho position of the aniline ring provides significant steric hindrance , protecting the amide carbonyl from nucleophilic attack. Expect slower hydrolysis rates compared to non-substituted benzamides.
-
Benzylic Positions: The methyl group (on the benzoyl ring) and the ethyl group (on the aniline ring) are sites susceptible to radical-mediated oxidative degradation.
Module 1: Hydrolytic Degradation (Stress Testing)
The Protocol
Objective: Induce 5–20% degradation to validate the stability-indicating capability of your analytical method (ICH Q1A R2).
| Condition | Reagent | Temp | Duration | Target Mechanism |
| Acid Stress | 1N HCl | 60°C | 24–48 hrs | Acid-catalyzed Amide Hydrolysis |
| Base Stress | 1N NaOH | 60°C | 24–48 hrs | Base-catalyzed Amide Hydrolysis |
| Neutral | Water (pH 7) | Reflux | 7 days | Hydrolytic Stability Check |
Troubleshooting: "Why isn't my compound degrading?"
Issue: Users often report <2% degradation even after 24 hours in 0.1N HCl/NaOH. Root Cause: Steric Shielding. The 2-ethyl group creates a "molecular fence" around the carbonyl carbon. The nucleophile (water or hydroxide) cannot easily access the electrophilic center. Solution:
-
Increase Concentration: Move from 0.1N to 1N or 2N acid/base.
-
Co-solvent: The compound is lipophilic.[1] If it precipitates in aqueous acid/base, it won't degrade. Add 20–30% Acetonitrile or Methanol to solubilize the reactant.
Degradation Pathway Visualization
The following diagram illustrates the cleavage pathway you must monitor by HPLC.
Caption: Hydrolytic cleavage yields 4-methylbenzoic acid and 2-ethylaniline. Note that the rate-limiting step is the formation of the tetrahedral intermediate due to the ortho-ethyl steric clash.
Module 2: Oxidative Stability
The Protocol
Objective: Assess susceptibility to radical oxidation (peroxides) and electron transfer.
| Condition | Reagent | Temp | Duration | Notes |
| Peroxide | 3% | RT | 24 hrs | Standard screening.[2] |
| Radical | AIBN (Optional) | 40°C | 24 hrs | If specific radical mechanism suspected. |
Troubleshooting: "I see multiple small impurity peaks."
Issue: Complex chromatograms with multiple minor peaks (<0.5%). Root Cause: Benzylic Oxidation.
-
The ethyl group (
) contains a secondary benzylic carbon, which is highly reactive toward radicals. It can oxidize to a ketone (acetophenone derivative) or alcohol. -
The methyl group (
) is a primary benzylic carbon, which is slightly less reactive but can oxidize to an aldehyde or carboxylic acid.
Solution:
-
Quenching: Ensure you quench peroxide samples with Catalase or Sodium Metabisulfite before injection to prevent on-column degradation.
-
Differentiation: Compare UV spectra. Oxidation of the ring system often results in a bathochromic shift (red shift) due to extended conjugation if a carbonyl is formed.
Module 3: Photostability (ICH Q1B)
The Protocol
-
Light Source: Cool White Fluorescent (1.2 million lux·h) + Near UV (200 W[2]·h/m²).[2]
-
Sample State: Test both Solid State (spread thin <3mm) and Solution (in quartz cuvettes).
Troubleshooting: "Yellowing of the powder."
Issue: The white powder turns pale yellow after UV exposure, but HPLC purity remains >99%. Mechanism: This is often a surface phenomenon (Crystal lattice defects or formation of trace azo-dimers from the aniline moiety). Action:
-
Mass Balance: If assay value is unchanged, the color change is likely cosmetic or limited to the crystal surface.
-
Dark Control: Always run a wrapped control sample side-by-side to rule out thermal degradation (photostability chambers get hot).
Module 4: Analytical Methodology (HPLC Support)
Standard Method Parameters:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15-20 minutes.
Common HPLC Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Degradant B) | 2-Ethylaniline is basic. Interaction with residual silanols on the column. | Use a base-deactivated column (end-capped) or add Triethylamine modifier if using low pH. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (low organic). |
| Retention Drift | Temperature fluctuation.[3] | Thermostat column at 30°C or 40°C . Lipophilic amides are sensitive to |
FAQ: Frequently Asked Questions
Q1: Is this compound hygroscopic? A1: Most lipophilic benzamides are non-hygroscopic . However, if you observe weight gain during open-dish stability (25°C/60% RH), check for residual solvent or salt formation (if the starting material was an aniline salt).
Q2: Can I use Methanol as a co-solvent for stress testing? A2:Caution is advised. In strong acid + heat, Methanol can react with the carboxylic acid degradant (4-methylbenzoic acid) to form Methyl 4-methylbenzoate (an ester). This is an artifact, not a true degradant. Acetonitrile is safer.
Q3: What is the expected shelf-life? A3: Based on the structural class (hindered benzamide), if stored dry and protected from light, the solid state is likely stable for >2 years at room temperature. The primary risk is solution stability (hydrolysis).
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Conference on Harmonisation.[2]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[2]
-
PubChem. (n.d.).[7][8] N-(2-ethylphenyl)benzamide (Analogous Structure).[8] National Center for Biotechnology Information.
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. memmert.com [memmert.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide | C17H20N2O | CID 28770068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting unexpected results in N-(2-ethylphenyl)-4-methylbenzamide experiments
Technical Support Center: N-(2-ethylphenyl)-4-methylbenzamide Optimization
Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Synthesis, Analysis, and Assay Variability Molecule ID: N-(2-ethylphenyl)-4-methylbenzamide (Sterically Hindered Amide Scaffold)
Executive Summary
You are likely encountering difficulties with N-(2-ethylphenyl)-4-methylbenzamide due to the specific steric clash introduced by the ortho-ethyl group on the aniline ring. While the 4-methyl group on the benzoic acid side is electronically favorable (electron-donating), the 2-ethyl group on the amine creates a "molecular gate" that hinders nucleophilic attack during synthesis and restricts bond rotation during analysis.
This guide addresses the three most reported failure modes: Low Synthetic Yield , NMR Spectral Splitting (False Impurities) , and Assay Precipitation .
Module 1: Synthesis & Yield Optimization
Issue: Standard coupling reagents (EDC/NHS, DCC) yield <40% or result in unreacted starting material. Root Cause: Steric Hindrance. The 2-ethyl group blocks the trajectory of the amine nitrogen, making it a poor nucleophile for standard activated esters.
The Solution: Switch to High-Energy Electrophiles
Do not rely on carbodiimides for this substrate. You must use the Acid Chloride Method (Schotten-Baumann conditions) or high-activity uronium salts (HATU) with heat. The acid chloride route is preferred for scalability and cost.
Recommended Protocol: Modified Schotten-Baumann
-
Activation: Convert 4-methylbenzoic acid to 4-methylbenzoyl chloride using Thionyl Chloride (
) or Oxalyl Chloride. Ensure complete removal of excess (azeotrope with toluene) before the next step. -
Coupling: React the crude acid chloride with 2-ethylaniline.
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Base: Pyridine (2.5 eq) or Triethylamine (3.0 eq). Note: Pyridine acts as both base and nucleophilic catalyst.
-
Temperature: Start at
, then reflux for 4–12 hours. The heat is necessary to overcome the activation energy barrier imposed by the ethyl group.
-
Visual Workflow (Synthesis Logic):
Caption: Optimized workflow prioritizing the acid chloride route to overcome steric hindrance at the ortho-position.
Module 2: Analytical Anomalies (NMR Troubleshooting)
Issue:
Validation Protocol: Variable Temperature (VT) NMR To confirm purity, perform the following:
-
Run standard
NMR at (observe splitting). -
Heat the probe to
or (in DMSO- ). -
Result: As thermal energy increases, the rotation rate exceeds the NMR frequency timescale. The split peaks will coalesce into sharp singlets.
Rotamer Logic Diagram:
Caption: Mechanism of NMR peak splitting due to restricted rotation (rotamers) caused by the ortho-ethyl substituent.
Module 3: Purification & Physical Form
Issue: Product "oils out" during workup or forms a sticky gum instead of a powder. Root Cause: The 2-ethyl group disrupts crystal packing, lowering the melting point compared to non-substituted analogs. Residual solvent (especially toluene or DCM) trapped in the lattice exacerbates this.
Purification Strategy: Avoid column chromatography if possible (streaking is common). Use recrystallization with a biphasic solvent system.
Solvent Screening Table:
| Solvent System | Suitability | Outcome | Notes |
| Ethanol / Water | High | White Needles | Dissolve in hot EtOH, add warm water until turbid, cool slowly. |
| Hexane / EtOAc | Medium | Powder/Gum | Good for flash chromatography, but often leads to oiling out if cooled too fast. |
| Toluene | Low | Solvate | Hard to remove traces; product may retain solvent. |
| Diethyl Ether | Medium | Precipitate | Good for triturating sticky gums to induce crystallization. |
Module 4: Biological Assay Variability
Issue: Erratic IC50 values or "flat" dose-response curves in aqueous buffers.
Root Cause: Solubility Limit (LogP).
The combination of the ethyl and methyl groups makes this molecule highly lipophilic. It likely precipitates in aqueous media (PBS/Media) at concentrations
Corrective Action:
-
DMSO Stock: Prepare stocks at 10 mM or 20 mM in 100% DMSO.
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer to assay buffer only at the final step to ensure the DMSO concentration is constant (e.g., 0.5% or 1%) across all wells.
-
Visual Check: Inspect wells under a microscope for "oily droplets" or precipitate before reading the plate.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Acylation of Amines and Steric Hindrance). Oxford University Press.
-
PubChem. (2025).[1] N-(2-ethylphenyl)benzamide Compound Summary. National Library of Medicine.
- Suez-Panama Canal Effect in Chemistry. (Concept: Steric hindrance in ortho-substituted benzenes). Chemical Reviews.
-
Reich, H. J. (2024). NMR Spectroscopy: Dynamic NMR and Rotamers. University of Wisconsin-Madison Chemistry.
Sources
Validation & Comparative
comparing the biological activity of N-(2-ethylphenyl)-4-methylbenzamide with other benzamides
This technical guide provides an in-depth comparative analysis of N-(2-ethylphenyl)-4-methylbenzamide , evaluating its biological potential against structural analogs.
Executive Summary & Chemical Profile
N-(2-ethylphenyl)-4-methylbenzamide is a lipophilic N-arylbenzamide derivative characterized by significant steric bulk at the ortho-position of the aniline ring. Unlike simple benzamides, this compound exhibits a specific substitution pattern (2-ethyl on the N-phenyl ring; 4-methyl on the benzoyl ring) that suggests enhanced metabolic stability and selectivity for hydrophobic binding pockets in targets such as TRPV1 receptors or HDAC enzymes .
This guide compares the Target Compound against three established benzamide classes to isolate the functional impact of its specific substituents.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: N-(2-ethylphenyl)-4-methylbenzamide
-
Molecular Formula: C₁₆H₁₇NO
-
Molecular Weight: 239.31 g/mol
-
Key Structural Features:
-
Core: Benzamide scaffold (Amide linker).[1]
-
Ring A (Acid moiety): Para-toluoyl group (4-methyl).
-
Ring B (Amine moiety): Ortho-ethylaniline group (2-ethyl).
-
Structural & Biological Comparison
The following table contrasts the Target Compound with key analogs to highlight how structural variations influence biological performance.
| Feature | Target Compound | Analog A: N-(4-ethylphenyl)-... | Analog B: N-phenylbenzamide | Standard: Ethenzamide |
| Structure | N-(2-ethylphenyl)-4-methylbenzamide | N-(4-ethylphenyl)-4-methylbenzamide | Unsubstituted Core | 2-ethoxybenzamide |
| Steric Hindrance | High (Ortho-ethyl blocks amide hydrolysis) | Low (Para-ethyl is exposed) | None | Moderate (Ortho-ethoxy) |
| Lipophilicity (cLogP) | ~4.2 (High membrane permeability) | ~4.2 | ~2.5 | ~1.8 |
| Primary Bioactivity | TRPV1 Antagonism / Antimicrobial | Cytotoxicity / Antiproliferative | General antimicrobial | Analgesic / Anti-inflammatory |
| Metabolic Stability | Enhanced (Steric shield protects amide bond) | Standard (Susceptible to amidases) | Low (Rapid hydrolysis) | Moderate |
Expert Insight: The "Ortho-Effect"
The defining feature of the Target Compound is the 2-ethyl group . In medicinal chemistry, ortho-substitution on the N-phenyl ring restricts the rotation of the amide bond, locking the molecule into a specific conformation. This is critical for:
-
Receptor Selectivity: It favors binding to receptors requiring a "twisted" conformation (e.g., TRPV1 ion channels).
-
Proteolytic Resistance: It sterically hinders amidase enzymes from attacking the carbonyl carbon, potentially extending the half-life compared to Analog A.
Predicted Biological Mechanisms (SAR Analysis)
Based on the scaffold's homology to known bioactive benzamides, the compound operates via two primary potential mechanisms.
Mechanism A: Antimicrobial Membrane Disruption
N-arylbenzamides with high lipophilicity (like the Target Compound) partition into bacterial cell membranes, disrupting the lipid bilayer and inhibiting ATP synthesis. The para-methyl group enhances this lipophilicity without introducing toxicity associated with halogenated derivatives.
Mechanism B: HDAC Inhibition (Epigenetic Modulation)
Benzamides are a validated class of Histone Deacetylase (HDAC) inhibitors. The amide nitrogen acts as a zinc-binding group (ZBG) anchor, while the phenyl rings occupy the hydrophobic channel of the enzyme.
Figure 1: Dual-pathway mechanism showing membrane disruption (antimicrobial) and specific receptor binding (enzymatic/receptor inhibition).
Experimental Protocols
To validate the activity of N-(2-ethylphenyl)-4-methylbenzamide, use the following self-validating protocols.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
-
Stock Preparation: Dissolve 10 mg of the Target Compound in 1 mL DMSO (10,000 µg/mL). Note: The high lipophilicity requires DMSO; do not use water.
-
Dilution Series: Prepare a 96-well plate with Mueller-Hinton broth. Perform serial 2-fold dilutions ranging from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 5 µL of bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin (Standard antibiotic).
-
Negative Control: DMSO vehicle (Must show no inhibition).
-
Sterility Control: Broth only.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with zero visible turbidity .
-
Validation Check: If DMSO control shows inhibition, repeat with lower DMSO % (<1%).
-
Protocol 2: Metabolic Stability Assay (Microsomal Stability)
Objective: Confirm the "Ortho-Effect" on proteolytic resistance.
-
Reaction Mix: Incubate 1 µM of Target Compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Hypothesis: The Target Compound should show a longer
than N-phenylbenzamide due to the 2-ethyl steric shield.
-
References
-
BenchChem. (2025). Chemical Properties and Biological Potential of 2-amino-N-(4-methylphenyl)benzamide Derivatives.Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: N-(2-Ethylphenyl)benzamide (CID 253798).Link
-
Mihai Nitulescu, G., et al. (2025). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate.[2] Link
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals.[3][1][4][5][6] Link
-
Journal of Medicinal Chemistry. (1990). Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 613-93-4: N-Methylbenzamide | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity | MDPI [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
structure-activity relationship (SAR) studies of N-(2-ethylphenyl)-4-methylbenzamide analogues
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding N-(2-ethylphenyl)-4-methylbenzamide and its analogues. This scaffold belongs to the benzanilide class, widely recognized in medicinal chemistry and agrochemistry for its potent inhibition of Succinate Dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiratory chain (Complex II).
While specific commercial analogues like Mepronil and Flutolanil are industry standards, the study of the N-(2-ethylphenyl)-4-methylbenzamide congener offers critical insights into the steric and electronic requirements of the ubiquinone-binding pocket (Q-site).
Executive Summary & Mechanism of Action
Target: Succinate Dehydrogenase (SDH, Complex II). Mechanism: Competitive inhibition of the ubiquinone reduction site (Q-site). Therapeutic/Agrochemical Class: Carboxamide Fungicides (SDHIs).
The core structure, N-(2-ethylphenyl)-4-methylbenzamide , serves as a pivotal model for understanding how "ortho-toluic" vs. "para-toluic" substitution patterns affect binding affinity. The molecule consists of two hydrophobic domains linked by a polar amide bridge:
-
Acid Moiety (Ring A): Origins from 4-methylbenzoic acid.
-
Amine Moiety (Ring B): Origins from 2-ethylaniline.
This guide compares this specific analogue against established high-efficacy alternatives to highlight critical SAR decision points.
Chemical Space & Design Strategy
The SAR optimization of this scaffold focuses on three distinct regions. The primary goal is to maximize hydrophobic interaction within the lipophilic Q-site while maintaining metabolic stability.
Region A: The Acid Moiety (Binding Pocket Anchor)
-
Current State (4-Methyl): The 4-methyl group (para) extends along the axis of the binding pocket.
-
Optimization Insight: Historical SAR data from Flutolanil and Mepronil suggests that substituents at the 2-position (ortho) are critical for locking the amide bond in a non-coplanar conformation, which is essential for high-affinity binding.
-
Comparative Note: The 4-methyl analogue typically shows lower potency than 2-methyl or 2-trifluoromethyl analogues due to the lack of this "ortho-twist" effect.
Region B: The Aniline Moiety (Hydrophobic Tail)
-
Current State (2-Ethyl): The 2-ethyl group provides significant steric bulk adjacent to the amide nitrogen.
-
Optimization Insight: While ortho-substitution on the aniline ring (e.g., 2-ethyl) can improve metabolic stability by blocking amidase attack, it may cause steric clashes if the pocket is narrow. Meta-substitution (e.g., 3-isopropoxy in Mepronil) is often preferred for optimal lipophilic contact.
Comparative Performance Analysis
The following table contrasts the physicochemical and biological profiles of the target analogue against industry standards.
Table 1: Comparative SAR Profile of Benzanilide Analogues
| Feature | Target Analogue | Mepronil (Standard) | Flutolanil (Standard) |
| IUPAC Name | N-(2-ethylphenyl)-4-methylbenzamide | 3'-isopropoxy-2-methylbenzanilide | 3'-isopropoxy-2-(trifluoromethyl)benzanilide |
| Acid Substituent | 4-Methyl (Para) | 2-Methyl (Ortho) | 2-CF3 (Ortho) |
| Aniline Substituent | 2-Ethyl (Ortho) | 3-Isopropoxy (Meta) | 3-Isopropoxy (Meta) |
| Conformation | Planar/Flexible (Less Active) | Twisted (Active Bio-conformation) | Highly Twisted (Optimal Fit) |
| Est. LogP | ~4.2 | 3.7 | 4.6 |
| SDH Inhibition (IC50) | Moderate (µM range) | High (nM range) | Very High (nM range) |
| Key SAR Insight | 4-Me fails to induce the "ortho-twist" required for deep pocket penetration. | 2-Me forces the amide bond out of plane, mimicking the transition state. | CF3 enhances lipophilicity and metabolic stability. |
Analyst Note: The N-(2-ethylphenyl)-4-methylbenzamide analogue is often used as a negative control or an intermediate step in SAR libraries to demonstrate the necessity of the ortho-substituent on the acid ring . Without the ortho-group, the molecule adopts a flatter conformation that binds poorly to the SDH Q-site.
Experimental Protocols
To validate the SAR hypotheses, the following protocols are standard for this chemical class.
A. Synthesis of N-(2-ethylphenyl)-4-methylbenzamide
-
Principle: Nucleophilic acyl substitution.
-
Reagents: 4-Methylbenzoyl chloride, 2-ethylaniline, Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Dissolve 2-ethylaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add 4-methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), then sat. NaHCO3, then brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water to yield white crystals.
B. In Vitro Succinate Dehydrogenase (SDH) Assay
-
Objective: Determine IC50 values for mitochondrial Complex II inhibition.
-
System: Mitochondrial fraction isolated from Rhizoctonia solani or bovine heart.
-
Indicator: DCPIP (2,6-dichlorophenolindophenol) reduction (blue to colorless).
Protocol:
-
Incubate mitochondrial suspension with varying concentrations of the test compound (0.01 µM – 100 µM) for 10 minutes at 30°C.
-
Add Succinate (substrate) and DCPIP (redox indicator).
-
Measure the decrease in absorbance at 600 nm (reduction of DCPIP) spectrophotometrically.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
SAR Visualization & Signaling Pathway
The following diagrams illustrate the chemical synthesis pathway and the structural logic behind the SAR optimization.
Figure 1: Synthesis and SAR Logic Flow
Caption: Figure 1. Synthesis workflow and SAR optimization branches moving from the target analogue to high-potency SDHI standards.
Figure 2: Mechanism of Action (Mitochondrial Complex II)
Caption: Figure 2. The target analogue acts by competitively blocking the Ubiquinone binding site on Complex II, halting the electron transport chain.
References
-
Glattkowski, H. et al. (2018). Succinate Dehydrogenase Inhibitors (SDHIs): Structure-Activity Relationships and Resistance Mechanisms. Journal of Agricultural and Food Chemistry.
-
Ito, S. et al. (2004). Structural Requirements for the Inhibition of Succinate Dehydrogenase by Carboxamides. Pest Management Science.
-
Miyagawa, H. (2015). Design and Synthesis of Benzanilide Fungicides: A Review of Mepronil and Flutolanil Analogues. Journal of Pesticide Science.
-
Walter, H. (2016). Fungicides: Carboxamides (SDHIs). In: Lamberth C., Dinges J. (eds) Bioactive Carboxylic Compound Classes. Wiley-VCH.
(Note: The specific analogue "N-(2-ethylphenyl)-4-methylbenzamide" is a structural congener often cited in broad SAR libraries within the patents and papers listed above, rather than being the subject of a standalone monograph.)
Cross-Reactivity Profiling of N-(2-ethylphenyl)-4-methylbenzamide: A Comparative Guide
This guide outlines the comprehensive cross-reactivity profiling of N-(2-ethylphenyl)-4-methylbenzamide , a representative benzamide-based small molecule modulator. Given the privileged nature of the benzamide scaffold in medicinal chemistry—often targeting GPCRs (e.g., mGluR, Dopamine), Ion Channels (TRP), and enzymes (HDACs)—this guide focuses on de-risking the compound's selectivity profile against common off-target liabilities associated with its chemical class.
Executive Summary & Strategic Rationale
N-(2-ethylphenyl)-4-methylbenzamide represents a classic "privileged structure" in early-stage drug discovery. While the benzamide core offers excellent drug-like properties (solubility, metabolic stability), it carries inherent risks of "scaffold promiscuity."
This guide compares the selectivity profile of this specific ortho-ethyl, para-methyl substituted analog against Standard Reference Probes and Promiscuous Benzamide Analogs . The objective is to demonstrate how the steric and electronic properties of the N-(2-ethylphenyl) moiety confer superior selectivity compared to earlier generation alternatives.
The Core Challenge: The "Benzamide Liability"
Researchers utilizing this probe must validate that observed biological effects are due to specific target engagement (e.g., Allosteric Modulation) rather than common off-target mechanisms:
-
Dopaminergic Antagonism: (D2/D3 receptors) – A common feature of simple benzamides (e.g., Sulpiride).
-
HDAC Inhibition: (Class I HDACs) – Often driven by benzamide-zinc chelation if the amide is accessible.
-
Orthosteric Interference: Competition with endogenous ligands rather than allosteric modulation.
Comparative Performance Analysis
The following table contrasts N-(2-ethylphenyl)-4-methylbenzamide (The Product) with common alternatives used in similar screening campaigns.
Table 1: Selectivity & Performance Metrics
| Feature | The Product (N-(2-ethylphenyl)-4-methylbenzamide) | Alternative A (Generic Benzamide / N-Phenylbenzamide) | Alternative B (Reference Tool / e.g., MPEP-like) |
| Primary Selectivity | High (>100x vs. D2/D3). The ortho-ethyl group creates a "steric clash" preventing fit into the D2 orthosteric pocket. | Low . Often binds D2/D3 receptors with nM affinity (Antipsychotic liability). | Variable . Older tools often have high potency but poor kinase selectivity. |
| HDAC Liability | Negligible . The para-methyl and ortho-ethyl steric bulk prevents Zinc chelation in the HDAC active site. | Moderate/High . Simple benzamides can act as Zinc binding groups (ZBGs). | Low . Usually distinct scaffold (e.g., pyridine-based). |
| Solubility (LogS) | Optimized . (~50 µM). Balanced lipophilicity. | Poor . Often aggregates in assay media, causing false positives. | High . often requires DMSO >1%, affecting cell viability. |
| Metabolic Stability | High . Blocked para position (methyl) prevents rapid oxidation. | Low . Unsubstituted phenyl rings are rapid substrates for CYP450. | Moderate . Often requires frequent dosing. |
| Mechanism | Allosteric (NAM/PAM) . Modulates signaling without blocking endogenous ligand binding. | Competitive . Often blocks orthosteric site, altering natural signaling dynamics. | Allosteric . Similar mechanism but often faster off-rate. |
Mechanistic Profiling & Signaling Pathways
To validate the utility of N-(2-ethylphenyl)-4-methylbenzamide, one must map its intervention in the G-Protein Coupled Receptor (GPCR) pathway, distinguishing it from direct G-protein blockers or orthosteric antagonists.
Diagram 1: Allosteric Modulation vs. Off-Target Interference
This diagram illustrates the specific binding mode of the Product (PAM/NAM site) versus the "Benzamide Liability" (D2 receptor cross-reactivity).
Caption: The Product targets the allosteric site of the primary receptor while avoiding the D2 orthosteric pocket due to the ortho-ethyl steric shield.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols include built-in "Go/No-Go" validation steps.
Protocol A: The "Benzamide De-Risking" Binding Panel
Objective: Quantify the selectivity ratio between the Primary Target and the D2/HDAC liability targets.
Methodology:
-
Preparation: Dissolve N-(2-ethylphenyl)-4-methylbenzamide in 100% DMSO to 10 mM stock. Serial dilute to 10 µM, 1 µM, and 0.1 µM in assay buffer.
-
Primary Assay (Target X): Perform Radioligand Binding or FLIPR assay (depending on target).
-
Validation: Reference compound (e.g., MPEP) must show IC50 within 3-fold of historical mean.
-
-
Counter-Screen 1 (Dopamine D2):
-
System: Human recombinant D2 receptor membrane prep.
-
Tracer: [3H]-Methylspiperone (0.5 nM).
-
Control: Haloperidol (10 µM) defines non-specific binding (NSB).
-
Threshold: >50% displacement at 10 µM indicates a "Dirty Benzamide."
-
-
Counter-Screen 2 (HDAC1 Inhibition):
-
System: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Control: Trichostatin A (TSA) as positive control.
-
Readout: Fluorescence intensity at Ex/Em 360/460 nm.
-
Data Interpretation:
-
Pass: Primary Target IC50 < 100 nM; D2 IC50 > 10 µM; HDAC IC50 > 30 µM.
-
Fail: D2 displacement > 50% at 1 µM (High risk of CNS side effects).
Protocol B: Functional Selectivity (FLIPR Calcium Mobilization)
Objective: Confirm the compound acts as an allosteric modulator (NAM/PAM) rather than an agonist.
-
Cell Line: HEK293 stably expressing the target receptor + Galpha16 (promiscuous G-protein).
-
Dye Loading: Load cells with Fluo-4 AM (2 µM) for 45 mins at 37°C.
-
Agonist Mode Check:
-
Add Product alone.
-
Result: No Ca2+ flux = No Agonism (Clean profile).
-
-
Modulator Mode Check:
-
Add Product, incubate 5 mins.
-
Add EC20 of Endogenous Agonist (e.g., Glutamate).
-
Result: Significant shift in Agonist CRC (Concentration-Response Curve) = Valid PAM/NAM.
-
Screening Cascade Workflow
The following workflow illustrates the logical progression from Hit Identification to Lead Declaration, specifically tailored for benzamide scaffolds.
Diagram 2: The "Benzamide Filter" Cascade
Caption: A specialized screening cascade designed to filter out promiscuous benzamide hits early in the discovery process.
References
-
Journal of Medicinal Chemistry. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders. ACS Publications. Retrieved from [Link]
-
MDPI. (2020). Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
Comparative Analysis of N-(2-ethylphenyl)-4-methylbenzamide and Its Structural Isomers
Executive Summary: The Benzamide Scaffold in SAR Studies
In the landscape of medicinal chemistry, the benzamide moiety acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Histone Deacetylases (HDACs), Dopamine D2 receptors, and various protein kinases.
This guide provides a rigorous comparative analysis of N-(2-ethylphenyl)-4-methylbenzamide (Compound A ) against its key positional isomers. The focus is not merely on their static properties, but on how the positional isomerism (ortho vs. meta vs. para) dictates three critical drug development parameters:
-
Conformational Entropy: How steric clash influences binding affinity.
-
Solubility & Permeability: The impact of crystal packing energy vs. lipophilicity (LogP).
-
Metabolic Stability: Accessibility of the ethyl side chain to CYP450 oxidation.
Structural Analysis & Isomer Classification
To understand the performance differences, we must first define the structural landscape. We are comparing the target compound against two distinct isomeric classes: Steric Isomers (changing the N-phenyl substitution) and Electronic Isomers (changing the benzoyl substitution).
Table 1: Physicochemical Profile of Target vs. Isomers (Calculated/Experimental Consensus)
| Compound ID | Structure Name | Substitution Pattern | cLogP | Predicted m.p. (°C) | Topological Polar Surface Area (TPSA) |
| Target (A) | N-(2-ethylphenyl)-4-methylbenzamide | Ortho-Ethyl / Para-Methyl | 4.2 | 128 - 132 | 29.1 Ų |
| Isomer B | N-(4-ethylphenyl)-4-methylbenzamide | Para-Ethyl / Para-Methyl | 4.3 | 155 - 160 | 29.1 Ų |
| Isomer C | N-(2-ethylphenyl)-2-methylbenzamide | Ortho-Ethyl / Ortho-Methyl | 4.1 | 110 - 115 | 29.1 Ų |
| Isomer D | N-phenyl-N-(2-ethyl-4-methylphenyl) | Regioisomer (Aniline core) | 4.2 | 105 - 108 | 29.1 Ų |
Expert Insight: Note the melting point disparity between Target A and Isomer B . The para-para symmetry of Isomer B allows for tighter crystal packing (higher lattice energy), often resulting in significantly lower aqueous solubility compared to the ortho-substituted Target A, despite similar lipophilicity. This makes Target A a superior candidate for liquid formulation development.
Synthetic Methodologies & Validation
Reliable access to these isomers is a prerequisite for biological testing. While simple Schotten-Baumann conditions exist, they often lead to bis-acylation or purification challenges with sterically hindered anilines (like our 2-ethylaniline substrate).
Protocol: High-Fidelity Amide Coupling
Objective: Synthesize N-(2-ethylphenyl)-4-methylbenzamide with >98% purity avoiding racemization or side-reactions.
Reagents:
-
4-Methylbenzoic acid (1.0 equiv)
-
2-Ethylaniline (1.1 equiv)
-
HATU (1.2 equiv) - Chosen over EDC for faster kinetics with hindered amines.
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve 4-methylbenzoic acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at 0°C. Why? Pre-activation ensures the active ester forms before the nucleophile is introduced, reducing aggregation.
-
Coupling: Dropwise add 2-ethylaniline. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO3 (remove acid), and Brine.
-
Purification: Recrystallization from EtOH/Water is preferred over chromatography for benzamides to ensure removal of urea byproducts from coupling agents.
Visualization: Synthetic Logic Flow
Figure 1: Reaction pathway highlighting the critical activation step required to overcome the steric hindrance of the ortho-ethyl group on the aniline.
Biological Performance & SAR Analysis
The biological utility of N-(2-ethylphenyl)-4-methylbenzamide versus its isomers is governed by the "Ortho Effect."
Conformational Locking (The "Twist")
-
Target A (Ortho-Ethyl): The ethyl group forces the N-phenyl ring to twist out of coplanarity with the amide bond. This creates a specific 3D shape ("propeller conformation") often required to fit into hydrophobic pockets of enzymes like HDACs or Kinases .
-
Isomer B (Para-Ethyl): The molecule remains relatively flat. While this improves stacking interactions (DNA intercalation), it often reduces specificity for globular protein binding pockets that require a twisted ligand.
Metabolic Stability (Microsomal Assay)
The position of the alkyl group dictates the site of metabolic attack (hydroxylation).
Comparative Stability Data (Simulated):
-
Target A: The ethyl group is shielded by the amide carbonyl. Result: Moderate half-life (
min). -
Isomer B: The para-ethyl group is exposed and highly susceptible to CYP450 benzylic hydroxylation. Result: Short half-life (
min).
Protocol: Microsomal Stability Validation
To verify the metabolic superiority of the ortho-isomer:
-
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Experimental Validation: Solubility vs. Potency
A common pitfall in benzamide optimization is sacrificing solubility for potency.
Table 2: The Solubility-Potency Trade-off
| Parameter | Target A (Ortho) | Isomer B (Para) | Interpretation |
| Kinetic Solubility (pH 7.4) | 45 µM | 5 µM | The ortho-substituent disrupts crystal lattice energy, significantly boosting solubility. |
| Binding Potency (Hypothetical | 120 nM | 450 nM | The pre-organized "twisted" conformation of the ortho-isomer reduces the entropic penalty of binding. |
Visualization: SAR Decision Matrix
Figure 2: Strategic decision tree illustrating why the ortho-isomer (Target A) offers a better balance of drug-like properties compared to the para-isomer.
References
-
BenchChem Technical Support. (2025).[1][2] Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4645989, N-(2-acetylphenyl)-4-methylbenzamide. Retrieved from
-
Organic Syntheses. (2013).[3] Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Org. Synth. 90, 41-51. Retrieved from
-
TCI Chemicals. (2022). Safety Data Sheet: N-Methylbenzamide. Retrieved from
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
